molecular formula C8H9N3O4 B14621171 N-(Hydroxymethyl)-2-methyl-5-nitropyridine-3-carboxamide CAS No. 60524-39-2

N-(Hydroxymethyl)-2-methyl-5-nitropyridine-3-carboxamide

Cat. No.: B14621171
CAS No.: 60524-39-2
M. Wt: 211.17 g/mol
InChI Key: PFVQUNBBZPQOBL-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)-2-methyl-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxymethyl group, a nitro group, and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hydroxymethyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves the reaction of 2-methyl-5-nitropyridine-3-carboxylic acid with formaldehyde and an amine source under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydroxymethyl group. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(Hydroxymethyl)-2-methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl or nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 2-methyl-5-nitropyridine-3-carboxylic acid.

    Reduction: Formation of N-(Hydroxymethyl)-2-methyl-5-aminopyridine-3-carboxamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Hydroxymethyl)-2-methyl-5-nitropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Hydroxymethyl)-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to participate in multiple types of chemical reactions makes it a versatile tool in research.

Comparison with Similar Compounds

N-(Hydroxymethyl)-2-methyl-5-nitropyridine-3-carboxamide can be compared with other similar compounds such as:

    N-(Hydroxymethyl)glycolurils: Known for their reactivity with amines and amino acids.

    N-(Hydroxymethyl)pentamethylmelamine: Studied for its antitumor properties.

    N-(Hydroxymethyl)acetamide: Used in various chemical synthesis applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

60524-39-2

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

N-(hydroxymethyl)-2-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C8H9N3O4/c1-5-7(8(13)10-4-12)2-6(3-9-5)11(14)15/h2-3,12H,4H2,1H3,(H,10,13)

InChI Key

PFVQUNBBZPQOBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NCO

Origin of Product

United States

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